molecular formula C26H23ClN2O4 B2860294 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate CAS No. 326017-83-8

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate

Cat. No. B2860294
CAS RN: 326017-83-8
M. Wt: 462.93
InChI Key: ZJHJCTFAUYICMT-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate” is a complex organic molecule. In the naphthalimide unit of the compound, the carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent lie close to a common plane . The piperidine ring adopts a chair conformation .


Molecular Structure Analysis

The naphthalimide unit of the compound is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane . This plane subtends an angle of 71.06° to the naphthalimide plane . The piperidine ring adopts a chair conformation .

Scientific Research Applications

Crystallography and Structural Analysis

The planar structure of the naphthalimide unit and the chair conformation of the piperidine ring make this compound an interesting subject for crystallography studies . Researchers can use it to understand molecular conformations and intermolecular interactions, such as C-H⋯O hydrogen bonds, which are crucial in the development of new materials and drugs.

Photopolymerization Initiators

This compound has been used in the design of photopolymerization initiators due to its ability to undergo polymerization upon exposure to visible light . Its application in creating cured films with high migration stability is valuable for the coatings industry and 3D printing technologies.

Pharmaceutical Research

Piperidine derivatives, including this compound, are significant in pharmaceutical research. They are present in various classes of pharmaceuticals and have been the focus of studies for their potential as drugs . The compound’s structural similarity to other biologically active piperidine derivatives makes it a candidate for drug design and synthesis.

Ligand for Protein Activity Modulation

The compound serves as a ligand in the development of modulators for protein activity . It can be used to create inhibitors that are applied at high concentrations to achieve maximal effects, which is essential in the study of disease mechanisms and therapeutic interventions.

Building Block for PROTACs

As a building block, this compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a novel class of drugs that target proteins for degradation, offering a new approach to drug development, especially for undruggable targets.

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, which are a cornerstone in medicinal chemistry . Its reactivity and structural motifs are leveraged to create new compounds with potential pharmacological applications.

properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHJCTFAUYICMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate

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